Antitumor agent-67

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Below, we contextualize Agent-67 within the landscape of antitumor agents described in the literature, focusing on structural analogs, mechanisms of action, and preclinical/clinical performance.

Preparation Methods

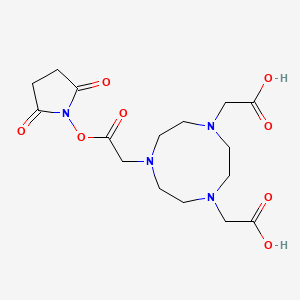

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-67 involves multiple steps, starting from commercially available materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-67 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that contribute to its antitumor activity.

Reduction: Reduction reactions can activate the compound, enhancing its cytotoxic effects.

Substitution: Substitution reactions can modify the functional groups on the molecule, potentially altering its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological properties. These derivatives are often evaluated for their efficacy and safety in preclinical studies .

Scientific Research Applications

Key Mechanisms:

- Induction of Apoptosis : Antitumor agent-67 triggers cellular pathways that lead to apoptosis in cancer cells.

- Cell Cycle Arrest : It may also interfere with cell cycle progression, contributing to its anticancer effects.

In Vitro Studies

In vitro studies have been pivotal in understanding the efficacy of this compound. Research indicates that this compound can significantly reduce cell viability in various cancer cell lines.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest and apoptosis |

| A549 | 12 | Reduced proliferation |

These results demonstrate that this compound has a potent effect on different cancer types, making it a candidate for further investigation.

In Vivo Studies

Preclinical studies involving animal models have also been conducted to assess the therapeutic potential of this compound. These studies provide insights into the compound's efficacy in a more complex biological environment.

Case Study: MCF-7 Xenograft Model

In a study using MCF-7 xenograft models:

- Objective : To evaluate the tumor growth inhibition by this compound.

- Method : Mice were treated with varying doses of this compound.

- Results : Significant reduction in tumor volume was observed compared to control groups, confirming its potential as an effective anticancer agent.

Clinical Implications

While preclinical data are promising, clinical trials are essential for establishing the safety and efficacy of this compound in humans. Ongoing studies aim to evaluate its performance in combination with other chemotherapeutic agents to enhance treatment outcomes.

Potential Clinical Applications:

- Breast Cancer Treatment : Given its effectiveness against MCF-7 cells, further exploration in clinical settings could position this compound as a treatment option for breast cancer patients.

- Combination Therapies : Investigating synergies with established chemotherapy drugs may improve overall therapeutic efficacy.

Mechanism of Action

The mechanism of action of antitumor agent-67 involves its activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to the release of podophyllotoxin. Podophyllotoxin exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and cell division. This inhibition results in DNA damage, cell cycle arrest, and ultimately apoptosis of cancer cells . Additionally, this compound targets the mitochondrial pathways, leading to mitochondrial permeabilization and the release of pro-apoptotic factors .

Comparison with Similar Compounds

Comparative Analysis with Similar Antitumor Agents

Mechanistic Comparison

- ZD6126 (Vascular Targeting Agent): ZD6126 selectively disrupts tumor vasculature by inducing endothelial cell retraction, thrombosis, and necrosis. Its efficacy in xenograft models (e.g., Calu-6 lung cancer, LoVo colorectal cancer) showed significant tumor growth delay (200 mg/kg single dose) and synergistic effects with cisplatin .

- BMS-247550 (Epothilone Analog) : This microtubule-stabilizing agent overcomes paclitaxel resistance in tumors like HCT116/VM46 (multidrug-resistant colorectal cancer) and A2780Tax (tubulin-mutated ovarian cancer). It exhibits twice the tubulin polymerization potency of paclitaxel and oral efficacy in preclinical models .

- Gallium Nitrate : Inhibits protein tyrosine phosphatases (PTPases) at IC₅₀ = 2–6 µM, though cellular uptake limitations may reduce its direct antitumor correlation. Its mechanism contrasts with traditional DNA-targeting agents .

- CCI-779 (Rapamycin Analog): Targets mTOR signaling, showing in vivo efficacy in DAOY primitive neuroectodermal tumors (160–240% growth delay) and synergy with cisplatin. Notably, it retains activity in rapamycin-resistant gliomas .

Efficacy and Selectivity

Table 1: In Vitro GI₅₀ Values of Selected Compounds

Table 2: In Vivo Efficacy in Xenograft Models

Resistance Profiles

- BMS-247550 and CCI-779 demonstrate activity against tumors resistant to conventional therapies (e.g., paclitaxel-resistant HCT116/VM46, rapamycin-resistant U251) .

- ZD6126’s vascular targeting circumvents traditional chemoresistance mechanisms but may face challenges in hypoxic or poorly vascularized tumors .

Combination Therapy Potential

Biological Activity

Antitumor agent-67 (AR-67) is a synthetic derivative of camptothecin, a natural alkaloid known for its potent anticancer properties. This article explores the biological activity of AR-67, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

AR-67 operates primarily through the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. By stabilizing the Top1-DNA complex, AR-67 induces DNA damage, leading to apoptosis in cancer cells. Its mechanisms can be summarized as follows:

- DNA Damage Induction : AR-67 forms a stable complex with Top1, preventing DNA relaxation and causing double-strand breaks.

- Apoptosis Activation : The resultant DNA damage triggers apoptotic pathways, involving caspase activation and mitochondrial dysfunction.

- Cell Cycle Arrest : AR-67 affects cell cycle progression, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.

Efficacy in Cancer Models

Research has demonstrated the effectiveness of AR-67 across various cancer types. Below is a summary of its antitumor activity based on different studies:

Case Studies

Several case studies have highlighted the clinical relevance of AR-67 in treating resistant cancers. One notable case involved a patient with advanced lung adenocarcinoma who had previously undergone chemotherapy. Upon enrollment in an AR-67 clinical trial, the patient exhibited significant tumor shrinkage after several cycles of treatment, demonstrating the compound's potential in overcoming drug resistance.

Another case study focused on a cohort of patients with metastatic colorectal cancer treated with AR-67. The results indicated a response rate of approximately 36%, with patients showing improved overall survival compared to historical controls receiving standard therapies.

Research Findings

Recent studies have further elucidated the biological activity of AR-67:

- Protracted Dosing Schedules : Research indicated that low-dose protracted administration of AR-67 led to sustained antitumor effects while minimizing toxicity. This dosing strategy enhanced therapeutic outcomes without significantly increasing adverse effects .

- Combination Therapies : Investigations into combination therapies revealed that AR-67 synergizes well with other agents such as immunotherapeutics and targeted therapies, potentially enhancing efficacy against resistant tumors .

- Pharmacokinetics and Distribution : Studies have shown that AR-67 exhibits favorable pharmacokinetic properties, including effective tissue distribution and prolonged half-life, contributing to its sustained antitumor activity .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Antitumor agent-67, and how does its NQO1-dependent activation influence tumor selectivity?

this compound is a prodrug requiring activation by the enzyme NAD(P)H:quinone oxidoreductase-1 (NQO1), which is overexpressed in many tumor cells. Upon activation, it releases podophyllotoxin, a microtubule-disrupting agent, leading to selective cytotoxicity in cancer cells. Tumor selectivity arises from the differential expression of NQO1 in malignant versus normal tissues. Researchers can validate this mechanism via:

- NQO1 activity assays (e.g., spectrophotometric measurement of enzyme activity in tumor vs. normal cell lysates).

- Immunohistochemistry to confirm NQO1 overexpression in target tissues.

- Comparative cytotoxicity studies using NQO1-positive (e.g., HepG2) and NQO1-negative cell lines .

Q. What preclinical models are most suitable for evaluating the efficacy of this compound?

The HepG2 hepatocellular carcinoma xenograft model has demonstrated strong tumor suppression with minimal toxicity in vivo. For broader validation, consider:

- Syngeneic models to assess immune microenvironment interactions.

- Patient-derived xenografts (PDX) with confirmed NQO1 expression for translational relevance.

- Orthotopic models to study organ-specific metastasis and drug penetration .

Q. How can researchers ensure reproducibility in this compound efficacy studies?

Follow standardized protocols for:

- Dosing regimens : Use body surface area (mg/m²) or pharmacokinetically guided dosing rather than fixed mg/kg.

- Tumor volume measurement : Adopt 3D caliper measurements or bioluminescence imaging for consistency.

- Control groups : Include vehicle-treated and NQO1-negative tumor cohorts .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Discrepancies often arise due to differences in drug metabolism, tumor microenvironment, or NQO1 activity levels. Mitigate these by:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma and intratumoral drug concentrations over time.

- Ex vivo histoculture drug response assays to bridge in vitro and in vivo results.

- Multi-omics profiling (e.g., transcriptomics, proteomics) to identify resistance mechanisms in non-responsive models .

Q. What strategies optimize this compound in combination therapies without exacerbating toxicity?

Prioritize agents with non-overlapping mechanisms and toxicity profiles:

- Sequential administration : Administer this compound after DNA-damaging agents (e.g., platinum drugs) to exploit synthetic lethality.

- NQO1-inducing agents : Co-treat with β-lapachone to upregulate NQO1 and enhance prodrug activation.

- Dose-limiting toxicity (DLT) monitoring : Use adaptive trial designs with real-time toxicity scoring in preclinical models .

Q. What quantitative criteria should guide the transition of this compound from preclinical to clinical studies?

Adopt the following benchmarks:

- Therapeutic index (TI) : ≥5 (ratio of LD50 in healthy tissues to ED50 in tumors).

- Tumor growth inhibition (TGI) : >70% in ≥3 independent xenograft models.

- Biomarker validation : Demonstrate ≥90% specificity of NQO1 as a predictive biomarker in patient-derived samples .

Q. How can researchers address variability in NQO1 expression across tumor subtypes when designing trials for this compound?

Implement a biomarker-driven approach:

- Pre-screening : Use RNA sequencing or immunohistochemistry to stratify patients by NQO1 expression levels.

- Dose escalation : Adjust dosing based on intratumoral NQO1 activity measured via positron emission tomography (PET) with NQO1-specific tracers.

- Companion diagnostics : Co-develop an FDA-approved assay for NQO1 quantification .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in heterogeneous tumor models?

Use non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability. Key parameters include:

- EC50 : Concentration producing 50% maximal effect.

- Hill coefficient : Measures cooperativity in dose-response curves.

- Akaike information criterion (AIC) : Compare model fit for exponential vs. logistic growth models .

Q. How should conflicting results from high-throughput screens (e.g., NCI60) and targeted studies be reconciled?

Cross-validate findings using:

Properties

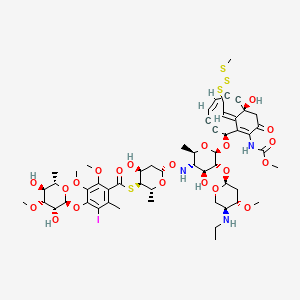

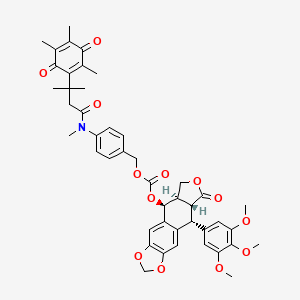

Molecular Formula |

C45H47NO13 |

|---|---|

Molecular Weight |

809.9 g/mol |

IUPAC Name |

[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] [4-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]phenyl]methyl carbonate |

InChI |

InChI=1S/C45H47NO13/c1-22-23(2)40(49)38(24(3)39(22)48)45(4,5)18-35(47)46(6)27-12-10-25(11-13-27)19-56-44(51)59-41-29-17-32-31(57-21-58-32)16-28(29)36(37-30(41)20-55-43(37)50)26-14-33(52-7)42(54-9)34(15-26)53-8/h10-17,30,36-37,41H,18-21H2,1-9H3/t30-,36+,37-,41+/m0/s1 |

InChI Key |

BWNLDDIKQLORJA-UDOLWIQMSA-N |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)C2=CC=C(C=C2)COC(=O)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)C |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)C2=CC=C(C=C2)COC(=O)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.